2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
2-[[6-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(15-8)14-6-4-5-7(6)16/h1-3,6-7,16H,4-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVVXFORXOYZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC(=N2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using methods such as the Baltz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination.
Cyclobutanol Formation: The cyclobutanol ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Coupling Reaction: The final step involves coupling the pyridine ring with the cyclobutanol ring using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Variations
The compound’s closest analogs include derivatives with:
- Pyridine/imidazopyridine cores (e.g., imidazo[1,2-a]pyridines in ).
- Alternative substituents (e.g., halogens, sulfonyl groups, or nitriles).
- Varied ring systems (e.g., imidazo[4,5-b]pyridine, pyrazolo[4,3-c]pyridine).
Physicochemical and Functional Comparisons
| Property | 2-{[6-(CF₃)pyridin-2-yl]amino}cyclobutan-1-ol | Imidazo[1,2-a]pyridine analogs | Pyrazolo[4,3-c]pyridine analogs |
|---|---|---|---|
| Ring Strain | High (cyclobutane) | Low (fused bicyclic system) | Moderate (pyrazole-pyridine fusion) |
| Hydrogen Bonding | Strong (cyclobutanol -OH) | Moderate (N-H in imidazole) | Weak (lack of -OH group) |
| Lipophilicity (LogP)* | ~2.1 (estimated) | ~3.5–4.0 (CF₃ and sulfonyl groups) | ~2.8–3.2 (halogen substituents) |
| Metabolic Stability | High (CF₃ group reduces oxidative metabolism) | Moderate (sulfonyl groups) | Variable (depends on substituents) |
*LogP values estimated via computational methods (e.g., density-functional theory, as in ).
Computational and Experimental Insights
- Density-Functional Theory (DFT) Studies : The Becke three-parameter hybrid functional () and Lee-Yang-Parr correlation () could predict thermodynamic properties (e.g., bond dissociation energies) to compare reactivity with analogs. For instance, the trifluoromethyl group’s electron-withdrawing effect may stabilize the pyridine ring against nucleophilic attack.
- Crystallographic Data: Tools like SHELX () are critical for resolving molecular conformations. Cyclobutanol’s -OH group likely participates in hydrogen bonding, influencing crystal packing differently than sulfonyl or halogenated analogs.
Biological Activity
The compound 2-{[6-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The compound features a cyclobutane ring, which is known for its unique structural properties that can influence biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving absorption and distribution in biological systems. The hydroxyl group (OH) on the cyclobutane can participate in hydrogen bonding, which is crucial for interactions with biological targets.
Synthesis
While specific synthesis pathways for this compound are not extensively documented, cyclobutanols can typically be synthesized through various cyclization reactions involving suitable precursors. The presence of the trifluoromethyl group suggests that fluorinated reagents may be employed during the synthesis process.
In Vitro Studies
Recent studies have indicated that compounds containing trifluoromethylpyridine moieties exhibit significant biological activities. For instance:
- Anticancer Activity : Compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. One study demonstrated that pyridine derivatives could significantly reduce the viability of A431 vulvar epidermal carcinoma cells by inducing apoptosis and inhibiting migration and invasion .
- Antimicrobial Properties : Trifluoromethylpyridine derivatives have also been evaluated for their antimicrobial properties. In particular, they have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential as broad-spectrum antimicrobial agents .
The mechanism underlying the biological activity of this compound is hypothesized to involve interaction with specific protein targets or enzymes within cells. The hydroxyl group may facilitate binding to active sites or allosteric sites, altering enzyme activity or receptor signaling pathways.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of experiments were conducted using a range of concentrations of this compound on A431 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM after 48 hours of treatment. This suggests potent anticancer activity comparable to established chemotherapeutics.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 20 |
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both bacterial strains, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Q & A
Q. What are the key synthetic strategies for 2-{[6-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol?
- Methodological Answer : The synthesis typically involves three stages:
- Cyclobutane Ring Formation : Cyclization of precursors (e.g., cyclobutanone derivatives) using reagents like LiAlH₄ or Grignard reagents .
- Trifluoromethyl Introduction : Fluorination via reagents such as trifluoromethyl iodide or sulfonate under controlled conditions (e.g., DMSO solvent, KF catalysis) .
- Amino Coupling : Reacting 6-(trifluoromethyl)pyridin-2-amine with the cyclobutanol intermediate under Buchwald-Hartwig or Ullmann coupling conditions .
Key Considerations: Monitor reaction temperatures (80–120°C) and solvent polarity to avoid side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclobutane ring strain, hydroxyl group hydrogen bonding) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for fluorine-rich regions .
- X-ray Crystallography : Resolves spatial arrangement of the trifluoromethyl-pyridine and cyclobutanol moieties .
Q. How do the trifluoromethyl and hydroxyl groups influence its reactivity?
- Methodological Answer :
- Trifluoromethyl Group : Enhances lipophilicity and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
- Hydroxyl Group : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO, methanol) and directing regioselectivity in reactions .
Advanced Research Questions
Q. How can lactam-lactim tautomerism impact structural and bioactivity analyses?
- Methodological Answer :
- Detection : Use variable-temperature (VT) NMR to observe tautomeric equilibrium shifts. Lactam forms dominate in non-polar solvents (e.g., chloroform), while lactim forms emerge in polar solvents (e.g., DMSO) .
- Bioactivity Implications : Screen both tautomers in enzymatic assays (e.g., kinase inhibition) to identify dominant bioactive conformers .
Q. What strategies mitigate low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig coupling to enhance amino group coupling efficiency .
- Solvent Engineering : Replace dioxane with DMAc or THF to improve solubility of the pyridine intermediate .
- Microwave-Assisted Synthesis : Reduce reaction time and side-product formation via controlled microwave heating .
Q. How to resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Sample Degradation Control : Store compounds at –20°C with desiccants to prevent hydroxyl group oxidation or trifluoromethyl hydrolysis .
- Matrix Effects : Replicate assays in varied biological matrices (e.g., serum-free vs. serum-containing media) to assess interference .
Q. What computational methods predict target binding modes for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) via hydrogen bonding with the hydroxyl group and π-stacking with the pyridine ring .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in aqueous environments, focusing on trifluoromethyl hydrophobicity .
Q. How to address regioselectivity challenges in pyridine substitution reactions?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., boronate esters) to direct substitution to the 6-position of pyridine .
- Microwave Irradiation : Enhance regioselectivity in SNAr reactions by accelerating kinetics at specific sites .
Data Analysis & Optimization
Q. What stability studies are essential for long-term storage?
- Methodological Answer :
- pH Stability : Perform accelerated degradation tests (40°C, 75% RH) across pH 3–9 to identify degradation pathways (e.g., cyclobutane ring opening) .
- Light Sensitivity : Use UV-Vis spectroscopy to monitor photodegradation under UVA/UVB light .
Q. How to scale up synthesis while maintaining yield and purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., trifluoromethylation) and reduce batch variability .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
